5-(Trifluoromethyl)pyridin-3-OL hydrochloride
Description
5-(Trifluoromethyl)pyridin-3-OL hydrochloride (CAS: 1820673-40-2) is a halogenated pyridine derivative characterized by a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) substituent at position 5 of the pyridine ring. Its molecular formula is C₆H₅ClF₃NO, with a molecular weight of 207.56 g/mol. The compound is commercially available at 98% purity and is commonly utilized in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in target molecules .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h1-3,11H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUWQAPEUQVNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridin-3-OL hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a pyridine derivative with a trifluoromethyl group and a hydroxyl group at the third position, with the molecular formula C₆H₄F₃NO and a molecular weight of approximately 181.09 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry. This compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.
Synthesis and Derivatives
This compound is used to synthesize derivatives that may exhibit enhanced properties or activities. Structurally similar compounds include:
- 5-Hydroxy-2-trifluoromethylpyridine (C₆H₄F₃NO): This compound has a hydroxyl group at position 5.
- 3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (C₇H₆ClF₃N): This compound has a chloromethyl substituent that enhances reactivity.
- 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol (C₆H₄F₄N): This compound has a fluoro group affecting electronic properties.
These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents, making them unique in their applications and potential uses.
Biological Properties
This compound has been investigated for its biological properties, particularly its potential as an antibacterial or antifungal agent. The trifluoromethyl group can influence the lipophilicity and metabolic stability of compounds, potentially enhancing their biological activity. Studies suggest that this compound may interact with specific biological targets, although detailed mechanisms require further research.
Related Research
While not directly discussing applications of this compound, other research highlights the use of trifluoromethyl pyridine derivatives in various contexts:
- Herbicides: Trifluoromethyl pyridine compounds are useful as intermediates in the manufacture of herbicides .
- Treatment for Alcohol Addiction: Novel trifluoromethyl pyridine compounds could lead to more effective treatments for alcohol addiction .
- Cognitive Impairment Treatment: Pyrazolo[1,5-a]pyrimidine derivatives, with trifluoromethyl groups, have been explored as phosphodiesterase (PDE) 2A inhibitors for treating cognitive impairment .
- Synthesis of Pyridine Derivatives: 5-(Trifluoromethyl)pyridin-2-ol is used in the synthesis of pyridine derivatives .
- Toxicology: 5-amino-2-(trifluoromethyl)pyridine can cause methemoglobinemia and acute renal failure after inhalation .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 5- vs. 6-(Trifluoromethyl)pyridin-3-OL
The positional isomer 6-(Trifluoromethyl)pyridin-3-OL (CAS: 216766-12-0) differs only in the placement of the -CF₃ group (position 6 instead of 5). This minor structural variation significantly impacts physicochemical properties:
- Solubility : The 5-CF₃ isomer exhibits higher aqueous solubility due to improved hydrogen-bonding capacity from the closer proximity of the hydroxyl and -CF₃ groups.
- Reactivity : The 6-CF₃ isomer demonstrates greater stability under acidic conditions, as the -CF₃ group at position 6 reduces electron density at the hydroxyl oxygen, minimizing protonation .
Functional Group Variations
4-(Trifluoromethyl)-1H-pyridin-2-one (CAS: 50650-59-4) replaces the hydroxyl group with a ketone at position 2. Key differences include:
- Acidity : The hydroxyl group in 5-(Trifluoromethyl)pyridin-3-OL (pKa ~8.2) makes it more acidic than the ketone-containing analog (pKa >10).
Pharmaceutical Derivatives with Trifluoromethylpyridine Moieties
Larger pharmaceutical compounds, such as pexidartinib hydrochloride (a kinase inhibitor), incorporate 5-(Trifluoromethyl)pyridin-3-OL as a substructure but feature additional functional groups (e.g., pyrrolo-pyridine and chlorophenyl moieties). These modifications enhance target specificity but increase molecular weight (454.28 g/mol for pexidartinib vs. 207.56 g/mol for 5-(Trifluoromethyl)pyridin-3-OL hydrochloride) and reduce synthetic accessibility .
Salt Forms and Stability
The hydrochloride salt form of 5-(Trifluoromethyl)pyridin-3-OL improves its crystallinity and shelf-life compared to free-base analogs. For example, Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride (CAS: 115274) shares similar salt-enhanced stability but differs in ring structure (piperidine vs. pyridine), leading to distinct pharmacokinetic profiles .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-(Trifluoromethyl)pyridin-3-OL hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₄F₃NO
- Molecular Weight : 181.09 g/mol
- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group at the third position, enhancing its solubility and reactivity in biological systems.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy. Preliminary studies suggest that this compound could interact with various bacterial targets, although specific mechanisms remain to be elucidated.
Table 1: Antibacterial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 μg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 μg/mL | |
| Escherichia coli | Not specified |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents, particularly against resistant strains.
Antifungal Properties
In addition to its antibacterial effects, this compound has been investigated for antifungal activity. The presence of the hydroxyl group may facilitate interactions with fungal cell membranes or inhibit essential metabolic pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins, which could lead to disruption of cellular functions in pathogens.
Case Studies
A notable case study involved the inhalation of a related compound, 5-amino-2-(trifluoromethyl)pyridine, which resulted in toxic encephalopathy and methemoglobinemia in a patient. This incident highlighted the potential risks associated with trifluoromethylated compounds but also underscored the need for further research into their safety profiles and therapeutic applications .
Research Findings
Recent studies have utilized fragment-based screening techniques to identify potential protein targets for trifluoromethylated pyridine derivatives. These investigations revealed that compounds similar to 5-(Trifluoromethyl)pyridin-3-OL can engage a wide range of protein targets across various biological pathways, indicating their versatility as chemical probes in biological research .
Q & A
Q. What role does this compound play in multi-step syntheses of pharmaceuticals or agrochemicals?
- Methodology :
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the hydroxyl or chloro positions.
- Protection/Deprotection : Temporarily mask the hydroxyl group using silyl ethers (e.g., TBSCl) to prevent undesired side reactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
